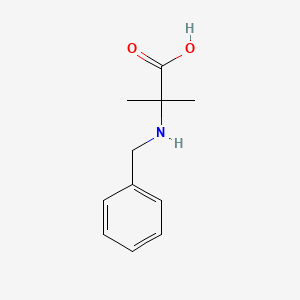

2-(Benzylamino)-2-methylpropanoic acid

Description

Significance of α,α-Disubstituted α-Amino Acid Derivatives in Chemical Science

2-(Benzylamino)-2-methylpropanoic acid belongs to the class of α,α-disubstituted α-amino acids, which are characterized by the replacement of the α-hydrogen atom with a substituent group. jst.go.jp This structural modification imparts unique properties that distinguish them from their proteinogenic counterparts and has made them a subject of considerable interest in chemical science. rsc.org The ongoing exploration of α,α-disubstituted α-amino acids has led to the development of numerous methodologies for their asymmetric construction, highlighting their value in organic chemistry. rsc.org

Chiral building blocks are essential components in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical and materials science industries. google.comenamine.net The chirality, or "handedness," of a molecule can dramatically influence its biological activity, making the ability to selectively synthesize one enantiomer over another a critical aspect of modern chemistry. enamine.net α,α-Disubstituted α-amino acids, including derivatives like this compound, are valuable as chiral building blocks due to the presence of a stereogenic center at the α-carbon. acs.orgrsc.org Their use in asymmetric synthesis allows for the construction of enantiomerically pure compounds with a high degree of stereochemical control. The development of efficient methods for the asymmetric synthesis of these compounds is an active area of research, with techniques such as organocatalysis playing a key role. acs.org

The presence of two substituents on the α-carbon of α,α-disubstituted amino acids significantly restricts the conformational freedom of the molecule. jst.go.jpnih.gov This steric hindrance has profound implications for the secondary structure of peptides and other macromolecules into which these amino acids are incorporated. nih.govresearchgate.net For instance, the introduction of α,α-disubstituted amino acids can induce the formation of specific secondary structures, such as helices or extended conformations, in peptides. nih.govresearchgate.net This ability to control the three-dimensional shape of molecules is a powerful tool in molecular design, enabling the creation of peptidomimetics with enhanced stability and specific binding properties. mdpi.com The conformational rigidity of these amino acids makes them valuable for studying structure-activity relationships and for designing molecules with predetermined topographical features. mdpi.com

Structural Features and Nomenclature of this compound

The chemical structure and nomenclature of this compound are key to understanding its properties and reactivity. Its systematic IUPAC name is this compound. bldpharm.com The molecule features a propanoic acid backbone with a methyl group and a benzylamino group attached to the α-carbon (the carbon atom adjacent to the carboxyl group).

| Property | Value |

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 103855-80-7 |

Overview of Key Research Domains Pertaining to the Chemical Compound

While specific research applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential utility in several key research domains. As a derivative of an α,α-disubstituted α-amino acid, it is a candidate for use in the synthesis of novel peptides and peptidomimetics. uantwerpen.be The presence of both a carboxylic acid and a secondary amine functional group makes it a versatile building block for the construction of more complex molecules through amide bond formation and other organic transformations. mdpi.com

Furthermore, compounds with similar structural features have been investigated for their potential biological activities. ontosight.ai The benzylamino group, in particular, is a common feature in molecules with diverse pharmacological properties. The exploration of this compound and its derivatives could therefore be a promising avenue in medicinal chemistry and drug discovery. acs.org The synthesis of this compound and its analogues allows for the creation of a diverse range of structures that can be screened for potential therapeutic applications. acs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-(benzylamino)-2-methylpropanoic acid |

InChI |

InChI=1S/C11H15NO2/c1-11(2,10(13)14)12-8-9-6-4-3-5-7-9/h3-7,12H,8H2,1-2H3,(H,13,14) |

InChI Key |

TVVSIEVKKASWII-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)O)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Benzylamino 2 Methylpropanoic Acid and Its Derivatives

Established Reaction Pathways for Amino Acid Synthesis

Traditional methods for the synthesis of α,α-disubstituted amino acids have been adapted for the preparation of N-substituted analogs like 2-(benzylamino)-2-methylpropanoic acid. These approaches often involve the construction of the amino acid backbone through direct amination or the use of protecting group strategies.

Direct Amination Approaches for α-Methylpropanoic Acid Scaffolds

Direct amination methods offer a convergent route to this compound by introducing the benzylamino group onto a pre-formed 2-methylpropanoic acid framework. Two prominent methods in this category are the Strecker synthesis and reductive amination.

The Strecker synthesis is a versatile method for producing α-amino acids. For α,α-disubstituted N-substituted amino acids, the reaction commences with a ketone, in this case, acetone, which reacts with a primary amine, benzylamine (B48309), and a cyanide source (e.g., potassium cyanide). The initial condensation forms an N-benzyl imine, which is then attacked by the cyanide ion to produce an α-aminonitrile intermediate, 2-(benzylamino)-2-methylpropanenitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired this compound. The use of a ketone instead of an aldehyde is the key modification that leads to the α,α-disubstituted product. acs.orgrsc.org

Reductive amination provides an alternative pathway, starting from an α-keto acid, such as 2-keto-2-methylpropanoic acid (pyruvic acid methyl ester). This starting material is reacted with benzylamine to form an intermediate imine, which is then reduced in situ to the target N-benzylamino acid. nih.gov Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity in reducing the iminium ion over the ketone. Catalytic hydrogenation over a noble metal catalyst like palladium or platinum is also an effective method. Gold catalysts supported on various oxides have also been investigated for the reductive amination of ketones with benzylamine, demonstrating good yields under hydrogen pressure. uni-giessen.denih.gov

A general comparison of these direct amination approaches is presented in the table below.

| Method | Starting Materials | Key Intermediates | Typical Reagents |

| Strecker Synthesis | Acetone, Benzylamine, Cyanide Source | N-Benzyl imine, α-Aminonitrile | KCN, HCl or H2SO4 for hydrolysis |

| Reductive Amination | 2-Keto-2-methylpropanoic acid, Benzylamine | N-Benzyl imine | NaBH3CN, NaBH(OAc)3, H2/Pd |

Synthetic Strategies Utilizing Trifluoroacetylated Amino Acids

The trifluoroacetyl (TFA) group is a valuable N-protecting group in amino acid synthesis due to its stability under certain conditions and ease of removal. This strategy involves the protection of a precursor amino acid, followed by modification and subsequent deprotection.

For the synthesis of this compound, one could start with 2-aminoisobutyric acid (also known as 2-methylalanine). The amino group of 2-aminoisobutyric acid is first protected by reaction with trifluoroacetic anhydride (B1165640) (TFAA). nih.govdntb.gov.ua This in-situ protection forms N-(trifluoroacetyl)-2-aminoisobutyric acid. The protected amino acid can then be subjected to further reactions. Although direct N-benzylation of this intermediate might be challenging, this protecting group strategy is often employed to allow for other transformations on the molecule without interference from the nucleophilic amino group. The TFA group can be readily cleaved under mild basic conditions, such as with aqueous ammonia (B1221849) or sodium borohydride (B1222165) in an alcohol solvent, to reveal the free amine. nih.gov This strategy is particularly useful in multi-step syntheses where orthogonality with other protecting groups is required. Chiral N-trifluoroacetyl-amino acid derivatives have also been utilized as acyl donors in Friedel-Crafts acylations, highlighting the utility of this protecting group in C-C bond formation while retaining the amino acid framework. mdpi.com

Enantioselective and Diastereoselective Synthesis

The synthesis of chiral α,α-disubstituted amino acids is of significant interest, as the introduction of a stereocenter at the quaternary carbon can profoundly influence the biological activity of molecules incorporating them.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed and can often be recovered.

A prominent example is the use of Evans oxazolidinone auxiliaries . santiago-lab.com In a typical sequence, an achiral carboxylic acid is first coupled to a chiral oxazolidinone, such as one derived from valine or phenylalanine. The resulting N-acyl oxazolidinone can be deprotonated to form a chiral enolate. The conformation of this enolate is fixed by coordination to a metal ion (e.g., lithium or boron), and the bulky substituent on the auxiliary effectively shields one face of the enolate. Subsequent reaction with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity. For the synthesis of an α-methylated amino acid, an N-acyl oxazolidinone derived from alanine (B10760859) could be methylated. To achieve the specific target compound, a more complex strategy would be required, potentially involving the alkylation of a glycine-derived enolate first with a methyl group and then, after deprotection and reprotection, with a benzyl (B1604629) group, or vice-versa, with stereocontrol exerted by the auxiliary in at least one step. After the alkylation, the auxiliary is cleaved hydrolytically or reductively to yield the chiral α,α-disubstituted amino acid derivative.

Another powerful chiral auxiliary is Ellman's tert-butanesulfinamide . This auxiliary is particularly effective for the asymmetric synthesis of chiral amines. yale.edumdpi.com It can be condensed with a ketone to form a chiral N-sulfinyl imine. The sulfinyl group directs the stereoselective addition of a nucleophile to the imine carbon. While typically used for the synthesis of α-chiral amines, modifications of this approach could potentially be applied to the synthesis of α,α-disubstituted amino acids.

The table below summarizes key aspects of these chiral auxiliary approaches.

| Chiral Auxiliary | General Approach | Key Features |

| Evans Oxazolidinones | Diastereoselective alkylation of N-acyl oxazolidinone enolates. | High diastereoselectivity, well-established, auxiliary is recoverable. |

| Ellman's Sulfinamide | Stereoselective nucleophilic addition to chiral N-sulfinyl imines. | Excellent for chiral amine synthesis, robust and versatile. |

Asymmetric Catalysis in Stereoselective Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of a chiral product.

For the synthesis of N-benzyl-α-amino acids, catalytic asymmetric benzylation has been explored. One such method involves a ternary catalyst system comprising a chiral aldehyde, a palladium species, and a Lewis acid to promote the reaction between N-unprotected amino acid esters and benzyl alcohol derivatives. nih.gov This approach allows for the direct and enantioselective formation of α-benzyl amino acids. While the reported examples focus on the benzylation of monosubstituted amino acid esters, the development of variants for α,α-disubstituted precursors is an active area of research.

Another strategy involves the use of chiral Ni(II) complexes of Schiff bases derived from amino acids and a chiral ligand. These complexes can undergo diastereoselective alkylation. For instance, the Ni(II) complex of a Schiff base from alanine can be alkylated to produce α,α-disubstituted amino acid derivatives. The chiral ligand on the nickel complex controls the facial selectivity of the alkylation reaction. nih.gov

The development of enantioselective additions to iminoesters catalyzed by chiral iridium N-heterocyclic carbene complexes represents another promising avenue for accessing enantioenriched α,α-disubstituted α-amino acid derivatives. rsc.org

Derivatization for Stereochemical Analysis and Purification

Determining the enantiomeric purity of a synthesized chiral compound is crucial. This is often achieved by derivatizing the racemic or enantioenriched amino acid with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques like HPLC.

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its analogs are widely used for this purpose. uni-giessen.denih.gov The reagent reacts with the amino group of the target molecule to form stable diastereomeric adducts. The L-amino acid derivative of the target will be formed if it reacts with L-FDAA, and the D-amino acid derivative will be formed from the D-amino acid. These diastereomers can then be separated by reverse-phase HPLC, and the ratio of their peak areas corresponds to the enantiomeric ratio of the original sample. Variants of Marfey's reagent, such as replacing L-alanine amide with L-leucine amide (FDLA), have been developed to improve sensitivity and separation for certain amino acids. mdpi.com

The following table presents data on the HPLC separation of amino acid diastereomers formed with a Marfey's reagent analog, l-FDLA. The retention times demonstrate the separation of L- and D-enantiomers.

| Amino Acid | l-Enantiomer Retention Time (min) | d-Enantiomer Retention Time (min) |

| Aspartic Acid | 10.8 | 11.8 |

| Glutamic Acid | 11.9 | 13.0 |

| Serine | 13.2 | 14.2 |

| Alanine | 17.5 | 19.4 |

| Phenylalanine | 23.0 | 25.1 |

| Data derived from a generalized gradient elution on a C18 column, illustrating the typical elution order where the L-enantiomer derivative elutes before the D-enantiomer derivative. nih.govmdpi.com |

This derivatization method is a powerful tool for assessing the success of an enantioselective synthesis.

Strategic Derivatization and Analogue Synthesis for Research Applications

The tailored modification of the this compound scaffold is crucial for developing analogues with specific properties for research purposes. These modifications typically target the carboxylic acid moiety, the benzylamino group, or involve the introduction of various substituents to probe structure-activity relationships (SAR).

The carboxylic acid group of this compound is a prime site for modification to yield esters and amides, which can alter the compound's physicochemical properties and biological interactions.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, most commonly the Fischer-Speier esterification. This reaction typically involves reacting the amino acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The choice of alcohol can be varied to produce a wide range of esters. For instance, the synthesis of 2-methylpropyl propanoate, a structural analogue, is accomplished by refluxing propanoic acid with 2-methylpropan-1-ol in the presence of a catalytic amount of sulfuric acid. studylib.net This method can be adapted for this compound to generate various alkyl and aryl esters.

Amide Formation: The synthesis of amides from this compound involves coupling the carboxylic acid with a primary or secondary amine. This transformation often requires the use of coupling reagents to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium salts such as HATU, HBTU, and TBTU. The general procedure involves dissolving the carboxylic acid and the amine in a suitable solvent, followed by the addition of the coupling reagent and a base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). For example, N-benzylbenzamide can be synthesized by reacting benzoic acid and benzylamine in the presence of triphenylphosphine (B44618) and N-chlorophthalimide. nih.gov

A selection of common coupling reagents for amide synthesis is presented in the interactive table below.

| Coupling Reagent | Full Name | Category |

| DCC | Dicyclohexylcarbodiimide | Carbodiimide |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium Salt |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt |

The secondary amine of the benzylamino group offers another site for derivatization, primarily through nucleophilic substitution reactions like N-alkylation and N-arylation.

N-Alkylation: The introduction of an additional alkyl group on the nitrogen atom can be achieved by reacting this compound with an alkyl halide in the presence of a base. For N-alkylation of amino acids, protecting the carboxylic acid group as an ester is often necessary to prevent side reactions. Reductive amination is another powerful method for N-alkylation, where the amine is treated with an aldehyde or ketone in the presence of a reducing agent.

N-Arylation: The attachment of an aryl group to the nitrogen atom can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst to couple the amine with an aryl halide or triflate. nih.gov Ligand-free copper-catalyzed N-arylation of benzylamine with aryl halides has also been reported, offering a simpler alternative.

The systematic introduction of substituents on the aromatic ring of the benzyl group or at the alpha-position of the amino acid is a cornerstone of structure-activity relationship (SAR) studies. These studies aim to understand how specific structural modifications influence the biological activity of the molecule.

For α,α-disubstituted amino acids, the nature of the substituents at the alpha-carbon significantly impacts their conformational preferences and biological activity. The introduction of different alkyl or functionalized groups in place of the methyl group in this compound can lead to analogues with altered properties.

In the context of SAR studies on related compounds, such as benzimidazole-thioquinoline derivatives, the introduction of various substituents on the benzyl group has been shown to significantly affect their α-glucosidase inhibitory activity. For instance, a 4-bromobenzyl substituent resulted in a compound with potent inhibitory activity. nih.gov Similarly, in a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids, substitutions on the phenyl ring led to compounds with varying anti-inflammatory and analgesic potential. manchester.ac.uk

The following table summarizes the effects of different substituents on the activity of various molecular scaffolds, providing insights that could be relevant for the SAR of this compound analogues.

| Scaffold | Substituent | Position | Effect on Activity | Reference |

| Benzimidazole-thioquinoline | 4-Bromobenzyl | Benzyl Ring | Significant increase in α-glucosidase inhibition | nih.gov |

| Benzimidazole-thioquinoline | 4-Nitrobenzyl | Benzyl Ring | Good α-glucosidase inhibition | nih.gov |

| Benzimidazole-thioquinoline | 4-Methoxybenzyl | Benzyl Ring | Good α-glucosidase inhibition | nih.gov |

| 2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal | Various | Phenyl Ring | Varied anti-inflammatory and analgesic effects | manchester.ac.uk |

Green Chemistry Approaches in the Synthesis of the Chemical Compound and Analogues

The principles of green chemistry are increasingly being applied to the synthesis of amino acids and their derivatives to minimize environmental impact. These approaches focus on the use of renewable feedstocks, biocatalysis, and the reduction of hazardous reagents and waste.

For the synthesis of N-alkylated amino acids, biocatalytic methods offer a greener alternative to traditional chemical routes that often employ toxic alkylating agents and hazardous metal hydrides. ucsb.edu Enzymes such as N-methyltransferases and dehydrogenases can be utilized for the selective N-alkylation of amino acids. ucsb.edu

The direct N-alkylation of unprotected amino acids with alcohols, producing water as the only byproduct, represents a highly atom-economical and sustainable approach. nih.gov Furthermore, biocatalytic strategies are being developed for the asymmetric synthesis of α,α-disubstituted amino acids, which are challenging to prepare using conventional methods. nih.gov For instance, engineered enzymes have been used for the synthesis of β-N-substituted-α-amino acids. The use of enzymes in these syntheses often proceeds with high stereoselectivity under mild reaction conditions. nih.gov

Mechanistic Studies and Reactivity Profiles of 2 Benzylamino 2 Methylpropanoic Acid

Investigation of Reaction Mechanisms Involving the α-Amino Acid Core

The reactivity of the α-amino acid core in 2-(benzylamino)-2-methylpropanoic acid is fundamentally different from that of typical α-amino acids due to the quaternary nature of its α-carbon.

Peptide Bond Formation: Like other amino acids, the carboxyl and amino groups can participate in peptide bond formation. The carboxyl group can be activated by coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate amide bond formation with an incoming amine. Conversely, the secondary benzylamino group can act as a nucleophile to attack an activated carboxyl group of another amino acid. However, the steric hindrance from the two α-methyl groups can significantly slow down the reaction rates compared to less substituted amino acids. vedantu.comjackwestin.com

Reactions Requiring α-Hydrogen: Many standard amino acid reactions, such as transamination and racemization, are precluded for this compound. vedantu.comlibretexts.org These mechanisms require the initial removal of a proton from the α-carbon. As this position is fully substituted with two methyl groups, an amino group, and a carboxyl group, there is no α-hydrogen to be abstracted. This structural feature imparts high configurational stability to the molecule if it is resolved into its enantiomers.

Decarboxylation: While decarboxylation is a possible reaction for amino acids, it often requires specific conditions or enzymatic catalysis. For this compound, thermal decarboxylation would lead to the formation of N-benzyl-1-methylethylamine. The stability of the resulting carbanion or carbocation intermediate would influence the feasibility of this reaction.

Role of the Benzylamino Group in Nucleophilic and Electrophilic Reactions

The benzylamino group (-NHCH₂Ph) is a key functional group that significantly influences the molecule's chemical behavior.

Nucleophilic Reactions: The nitrogen atom of the benzylamino group possesses a lone pair of electrons, making it a potent nucleophile. It can readily participate in reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form a tertiary amide. libretexts.org

Alkylation: Reaction with alkyl halides, although this can be challenging due to steric hindrance and the potential for over-alkylation.

Michael Addition: The amino group can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds. researchgate.net

The nucleophilicity of the nitrogen is influenced by the electron-donating nature of the attached alkyl groups (the main chain of the amino acid) and the benzyl (B1604629) group.

Electrophilic Reactions: The benzyl group itself can undergo electrophilic aromatic substitution (EAS) reactions. The -CH₂-NH-C(CH₃)₂-COOH substituent attached to the benzene ring acts as an activating, ortho-, para-directing group. This is because the nitrogen atom can donate its lone-pair density into the ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. masterorganicchemistry.commasterorganicchemistry.comyoutube.com However, under strongly acidic conditions required for many EAS reactions (e.g., nitration or sulfonation), the amino group will be protonated to form an ammonium ion (-NH₂⁺-). This protonated group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect. masterorganicchemistry.comyoutube.com

Table 1: Expected Products of Electrophilic Aromatic Substitution on the Benzyl Group

| Reaction | Reagents | Expected Major Product(s) (under neutral/mildly acidic conditions) |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 2-((4-bromobenzyl)amino)-2-methylpropanoic acid and 2-((2-bromobenzyl)amino)-2-methylpropanoic acid |

| Nitration | HNO₃, H₂SO₄ | 2-((3-nitrobenzyl)amino)-2-methylpropanoic acid (due to protonation of the amine) |

Carboxylic Acid Reactivity in Complex Systems

The carboxylic acid group (-COOH) is a versatile functional group capable of undergoing a wide array of transformations. jackwestin.com Its reactivity in this compound is typical of carboxylic acids, though potentially moderated by the steric bulk of the α-substituents.

Esterification: The compound can be converted to its corresponding ester via Fischer esterification, which involves reacting it with an alcohol in the presence of a strong acid catalyst. jackwestin.comlibretexts.org The reaction is an equilibrium process, and excess alcohol is often used to drive it to completion.

Amide Formation: As mentioned, direct reaction with an amine to form an amide is generally inefficient due to acid-base chemistry. jackwestin.com The use of coupling agents like TBTU or DCC is necessary to activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. mdpi.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(benzylamino)-2-methylpropan-1-ol. This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄). jackwestin.com Weaker reducing agents such as sodium borohydride (B1222165) are generally not effective for reducing carboxylic acids.

Decarboxylation of Activated Esters: In certain dissipative chemical systems, carboxylic acids can be activated and then undergo decarboxylation. nih.gov For instance, conversion to a cyano- or nitro-activated ester could facilitate the loss of CO₂ under milder conditions than direct thermal decarboxylation. nih.gov

Solvent Effects and Reaction Condition Optimization in Synthetic Transformations

The choice of solvent and other reaction conditions (temperature, base, concentration) is critical for controlling the outcome and efficiency of synthetic transformations involving this compound.

Solvent Effects: The polarity and protic/aprotic nature of the solvent can dramatically influence reaction rates and mechanisms.

Polar Protic Solvents (e.g., ethanol, water): These solvents can solvate both cations and anions effectively through hydrogen bonding. They are suitable for reactions involving charged intermediates, such as Fischer esterification. However, they can interfere with reactions involving strong bases or nucleophiles by protonating them. mdpi.com

Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are good at solvating cations but not anions, which can enhance the reactivity of anionic nucleophiles. mdpi.com They are often used for nucleophilic substitution reactions.

Aprotic, Nonpolar Solvents (e.g., toluene, dichloromethane): These are often chosen when reactants are less polar and to avoid interaction with reactive intermediates. mdpi.com

Reaction Condition Optimization: Optimizing reaction conditions is a standard practice to maximize yield and purity. researchgate.netmdpi.comscielo.brsemanticscholar.org This often involves screening different bases, solvents, and temperatures. For example, in an N-alkylation reaction, a variety of bases and solvents might be tested to find the optimal combination that favors the desired product over side reactions.

Table 2: Hypothetical Optimization of an Esterification Reaction This table illustrates how experimental conditions could be varied to optimize the synthesis of methyl 2-(benzylamino)-2-methylpropanoate.

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Methanol | H₂SO₄ (cat.) | 65 | 12 | 75 |

| 2 | Methanol | HCl (gas) | 65 | 12 | 82 |

| 3 | Toluene | H₂SO₄ (cat.) | 110 (reflux) | 8 | 68 |

| 4 | Methanol | H₂SO₄ (cat.) | 25 | 48 | 45 |

| 5 | Dichloromethane | DCC, DMAP | 25 | 6 | 90 |

Applications in Advanced Organic Synthesis and Materials Science Research

The Chemical Compound as a Precursor and Building Block in Multi-Step Synthesis

In the realm of organic synthesis, the strategic construction of complex molecular frameworks often relies on the use of versatile building blocks that can be elaborated through a sequence of chemical reactions. rsc.orguobaghdad.edu.iq 2-(Benzylamino)-2-methylpropanoic acid, with its combination of a carboxylic acid, a secondary amine, and a quaternary stereocenter, represents a valuable precursor for such multi-step syntheses.

Construction of Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one heteroatom, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The synthesis of these structures is a central theme in organic chemistry. Amino acids are well-established precursors for a variety of heterocyclic systems. The presence of both a nucleophilic amino group and an electrophilic carboxylic acid group within the same molecule allows for intramolecular cyclization reactions to form lactams, a common heterocyclic motif.

While direct examples of this compound being used in the synthesis of specific heterocyclic systems are not extensively documented in prominent literature, its structural components suggest a strong potential for such applications. For instance, the amino and carboxylic acid functionalities could be utilized to construct various nitrogen-containing heterocycles. General synthetic routes often involve the reaction of amino acids with other bifunctional molecules to yield a wide array of heterocyclic structures, including pyrazoles, oxazoles, and thiazoles. nih.govuobaghdad.edu.iq The benzyl (B1604629) and methyl groups on the α-carbon would be incorporated into the final heterocyclic structure, influencing its stereochemistry and physicochemical properties.

Synthesis of Complex Organic Architectures

The synthesis of intricate organic molecules often requires a methodical, step-by-step approach where pre-functionalized building blocks are sequentially linked and modified. The α,α-disubstituted nature of this compound provides a rigid and sterically defined core that can be exploited in the design of complex molecular architectures. The presence of the benzyl group offers a site for further chemical modification through aromatic substitution reactions or debenzylation to reveal a primary amine.

Utility in Peptide Chemistry and Peptidomimetics

Peptides and their mimics (peptidomimetics) are crucial in biochemistry and medicinal chemistry. The incorporation of non-proteinogenic amino acids, such as this compound, is a powerful strategy to modulate the properties of peptides.

Integration into Peptide Sequences

Standard solid-phase or solution-phase peptide synthesis methodologies can be adapted to incorporate this compound into a growing peptide chain. The carboxylic acid end can be activated and coupled with the N-terminus of another amino acid or peptide, while its amino group can be deprotected to allow for coupling with the C-terminus of another residue.

The integration of α,α-disubstituted amino acids into peptide sequences has been shown to enhance resistance to enzymatic degradation by proteases. This is a significant advantage in the development of therapeutic peptides, as it can lead to a longer biological half-life.

Conformational Effects of the α,α-Disubstituted Structure on Peptide Secondary Structures (e.g., Helix Induction)

One of the most significant impacts of incorporating α,α-disubstituted amino acids into peptides is their profound influence on the peptide's secondary structure. The steric hindrance imposed by the two substituents on the α-carbon severely restricts the conformational freedom around the peptide backbone.

Specifically, α,α-disubstituted amino acids are known to be potent inducers of helical structures, such as the 3(10)-helix and the α-helix. This is because the sterically demanding nature of the quaternary α-carbon favors dihedral angles (φ and ψ) that are consistent with helical conformations. By strategically placing these residues within a peptide sequence, chemists can design peptides that adopt stable and predictable secondary structures. This control over conformation is critical for mimicking the bioactive structures of natural peptides and proteins.

| Structural Feature | Conformational Effect | Impact on Peptide Properties |

| α,α-Disubstitution | Restricted backbone rotation | Induction of helical secondary structures |

| Benzyl and Methyl groups | Steric bulk | Increased stability and defined conformation |

| Chiral Center | Stereospecific interactions | Potential for specific receptor binding |

Role as Chiral Ligands and Catalysts in Asymmetric Transformations

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. mdpi.com Chiral amino acids and their derivatives are frequently employed as ligands for metal catalysts or as organocatalysts themselves. semanticscholar.orgsigmaaldrich.com

The structure of this compound, containing a chiral center and coordinating functional groups (amine and carboxylic acid), makes it a promising candidate for use as a chiral ligand in asymmetric transformations. In such applications, the chiral ligand coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product over the other.

While specific examples of this compound being utilized as a primary ligand in widely recognized asymmetric catalytic systems are not prevalent in the reviewed scientific literature, the fundamental principles of asymmetric catalysis support its potential in this area. The development of new chiral ligands is an active area of research, and structurally similar N-benzyl amino acids and α,α-disubstituted amino acids have been successfully used in various asymmetric reactions. rsc.org The combination of steric bulk from the benzyl and methyl groups and the electronic properties of the amino and carboxylate groups could be fine-tuned to achieve high levels of enantioselectivity in a range of catalytic transformations.

Transition-Metal Catalysis Mediated by the Chemical Compound or Its Chiral Analogs

The field of transition-metal catalysis frequently employs chiral ligands to induce stereoselectivity in chemical transformations, and amino acid derivatives are a cornerstone in the design of these ligands. While direct catalytic applications of this compound are not extensively documented, its structural motifs are central to ligands used in various metal-catalyzed reactions. Chiral analogs of this compound, particularly those derived from common amino acids, serve as effective ligands for transition metals like copper (Cu), nickel (Ni), palladium (Pd), and iridium (Ir). nih.govrsc.orgrsc.org

These complexes are instrumental in asymmetric synthesis, a field dedicated to creating chiral molecules with a specific three-dimensional arrangement. nii.ac.jp For instance, chiral salen complexes of Cu(II) and Ni(II), which can be conceptually related to derivatives of amino acids, have proven to be highly effective catalysts in the asymmetric alkylation of amino acid enolates under phase-transfer conditions. nih.gov In such reactions, the metal complex creates a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other. Research by North and Belokon demonstrated that a Cu(II) salen complex could catalyze the asymmetric benzylation of an alanine (B10760859) enolate with up to 88% enantiomeric excess (ee), while the corresponding Ni(II) complex was less effective. nih.gov

The versatility of these catalytic systems extends to a wide range of transformations, including Friedel-Crafts alkylations, cross-coupling reactions, and decarbonylations, which are fundamental processes in modern organic synthesis. mdpi.commdpi.commdpi.com The development of new ligand systems based on amino acid scaffolds continues to enhance the efficiency and selectivity of these transition-metal-catalyzed reactions, opening new avenues for the synthesis of complex molecules. rsc.orgrsc.org

Table 1: Examples of Transition-Metal Catalyzed Asymmetric Reactions Using Amino Acid-Derived Ligands

| Reaction Type | Metal Catalyst | Ligand Type | Substrate Example | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Alkylation | Cu(II) | Salen Complex | Alanine Enolate | 75–90% nih.gov |

| Asymmetric Alkylation | Ni(II) | Salen Complex | Alanine Enolate | 30% nih.gov |

| Friedel-Crafts Alkylation | Cu(I) | Not Specified | Indoles with N-sulfonylaziridines | Good mdpi.com |

| Cross-Coupling | Palladium | Not Specified | Aziridines with Arylboronic Acid | Good (Stereoretentive) mdpi.com |

Organocatalytic Applications

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a complementary approach to metal-based and enzymatic catalysis. nih.gov Amino acids and their derivatives are a prominent class of organocatalysts, capable of activating substrates through various mechanisms, including the formation of enamines and iminium ions or through hydrogen bonding. The structure of this compound, containing both a secondary amine and a carboxylic acid, embodies the bifunctional characteristics often exploited in organocatalysis.

Chiral bifunctional organocatalysts, such as those based on thiourea or squaramide scaffolds combined with an amino group, are highly effective in promoting asymmetric reactions. These catalysts can activate both the nucleophile and the electrophile simultaneously through a network of hydrogen bonds, leading to highly organized transition states and excellent stereocontrol. mdpi.com For example, bifunctional thiourea catalysts have been successfully employed in asymmetric Michael reactions, demonstrating the power of cooperative catalysis where two different catalytic species act in concert to achieve a desired transformation. mdpi.com

While specific organocatalytic applications of this compound itself are not prominent in the literature, its chiral analogs are key components in the design of catalysts for a variety of enantioselective transformations, including Mannich reactions, Friedel-Crafts alkylations, and cyclopropanations. mdpi.com The principles derived from studying simpler amino acid catalysts are directly applicable to the design of more complex and potentially more effective catalysts based on this compound's framework.

Catalytic Utilization in Carbon Dioxide Capture and Conversion Research

The capture and conversion of carbon dioxide (CO₂) is a critical area of research aimed at mitigating greenhouse gas emissions. Aqueous amine solutions are the current state-of-the-art for post-combustion CO₂ capture. The chemical structure of this compound is relevant to this field, as it contains a secondary amine group (benzylamine) and a sterically hindered α-amino acid core. Both benzylamine (B48309) (BZA) and sterically hindered amines like 2-amino-2-methyl-1-propanol (AMP) have been investigated as promising solvents for CO₂ capture. nih.govresearchgate.netmdpi.com

BZA has been identified as a promising candidate due to its rapid reaction kinetics with CO₂. mdpi.com However, a major challenge with concentrated BZA solutions is the formation of insoluble carbamate salts at high CO₂ loadings, which limits the solvent's working capacity. researchgate.net To overcome this, BZA is often used in formulated solvent blends with other amines, such as monoethanolamine (MEA) or AMP. researchgate.net

Sterically hindered amines, such as the 2-methylpropanoic acid backbone of the target compound, are known to favor the formation of bicarbonate over carbamate upon reaction with CO₂. This is advantageous because the regeneration of the solvent (releasing the captured CO₂) from bicarbonate is generally less energy-intensive than from carbamate. nih.gov Studies on AMP have shown that its unique solvation structure and dynamics hinder CO₂ accessibility to the nitrogen atom while facilitating a reaction pathway that leads to enhanced bicarbonate production. nih.gov Therefore, a molecule combining the features of BZA and a hindered amino acid could potentially offer a synergistic effect, balancing fast absorption kinetics with favorable thermodynamics for regeneration.

Table 2: Performance Comparison of Amines in CO₂ Capture Research

| Amine Solvent | Key Advantage(s) | Key Disadvantage(s) |

|---|---|---|

| Monoethanolamine (MEA) | High reactivity, widely used benchmark | High energy of regeneration, corrosive |

| Benzylamine (BZA) | Fast CO₂ absorption rate mdpi.com | Forms insoluble carbamate salts researchgate.net |

| 2-Amino-2-methyl-1-propanol (AMP) | Favors bicarbonate formation, lower regeneration energy nih.gov | Slower reaction kinetics than primary amines |

| BZA-AEP Mixed Amine | High CO₂ desorption capacity, increased absorption rate mdpi.com | Potential for thermal degradation of AEP mdpi.com |

Contributions to Supramolecular Chemistry and Molecular Recognition Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. This compound is a molecule well-suited for applications in this field due to its distinct structural features: a bulky, aromatic benzyl group capable of π–π stacking, and an amino acid backbone that can participate in hydrogen bonding and electrostatic interactions. These features allow it to act as a building block for constructing larger, ordered supramolecular assemblies and to participate in molecular recognition events.

Design of Host-Guest Systems

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The design of these systems relies on molecular complementarity, where the size, shape, and chemical properties of the host and guest are matched to maximize non-covalent interactions.

The aromatic ring of the benzyl group in this compound makes it an ideal guest for various macrocyclic hosts, such as cyclodextrins. rsc.orgmdpi.com Cyclodextrins are toroidal molecules with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic guest molecules, like the phenyl group of the compound, within their cavity in aqueous solutions. The stability of such host-guest complexes is influenced by factors including the charge and hydrophobicity of both the host and the guest. rsc.org By modifying the host or guest, the binding affinity can be precisely tuned, which is a key principle in the development of systems for drug delivery and chemical sensing. nih.gov

Self-Assembly Processes and Molecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. beilstein-journals.org Amino acids and peptides are exemplary building blocks for self-assembly due to their ability to form specific and directional hydrogen bonds, supplemented by hydrophobic, electrostatic, and π–π stacking interactions. beilstein-journals.org

The structure of this compound contains all the necessary components for self-assembly. The benzyl group provides a driving force for organization through π–π stacking and hydrophobic interactions, similar to how fluorenylmethoxycarbonyl (Fmoc)-terminated amino acids assemble. reading.ac.uk The amino acid portion can form extensive hydrogen-bonding networks, analogous to the β-sheet structures that underpin the formation of fibrils and hydrogels in many peptide-based systems. reading.ac.uk The interplay of these forces can lead to the formation of complex and functional molecular architectures, such as nanofibers, nanoribbons, and hydrogels, with potential applications in biomaterials and nanotechnology. beilstein-journals.orgreading.ac.uk

Table 3: Intermolecular Forces Driving Self-Assembly of Amino Acid Derivatives

| Interaction Type | Contributing Molecular Moiety | Resulting Supramolecular Structure |

|---|---|---|

| Hydrogen Bonding | Carboxylic acid, Amine group | β-sheets, Helices |

| π–π Stacking | Benzyl group, other aromatic groups | Fibrils, Lamellar structures |

| Hydrophobic Interactions | Benzyl group, Alkyl chains | Micelles, Aggregates, Core of fibrils |

| Electrostatic Forces | Charged carboxylate and ammonium groups | Ordered arrays, Coacervates |

Structure Activity Relationship Sar Methodologies and Molecular Interaction Research

Elucidation of Structure-Activity Relationships for Investigational Purposes

The investigation of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity.

The systematic exploration of SAR typically involves the design and synthesis of a library of compounds that are structurally related to the lead molecule, in this case, 2-(Benzylamino)-2-methylpropanoic acid. The goal is to introduce specific modifications to the molecule's scaffold and observe the resulting changes in biological activity. For a compound like this compound, a medicinal chemist might consider several modifications to probe the chemical space around the core structure.

Key modifications could include:

Substitution on the Benzyl (B1604629) Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl groups) at different positions (ortho, meta, para) of the phenyl ring would help to understand the electronic and steric requirements for activity.

Modification of the Amino Group: Altering the secondary amine, for instance, by N-alkylation or N-acylation, could provide insights into the importance of the hydrogen bond donor capability of the N-H group.

Alterations to the Propanoic Acid Moiety: The carboxylic acid group is a key feature, likely involved in polar interactions. Esterification or conversion to an amide would reveal the necessity of the acidic proton. The gem-dimethyl groups could be replaced with other alkyl groups to probe the steric tolerance at this position.

An example of a hypothetical compound library designed to explore the SAR of this compound is presented in the table below.

| Compound ID | R1 (Benzyl Ring Substitution) | R2 (Amino Group Modification) | R3 (Propanoic Acid Modification) |

| Parent | H | H | COOH |

| A-1 | 4-Cl | H | COOH |

| A-2 | 4-OCH3 | H | COOH |

| B-1 | H | CH3 | COOH |

| C-1 | H | H | COOCH3 |

This table is a hypothetical representation for illustrative purposes and is not based on published experimental data for this compound.

The synthesis of such a library would likely involve standard organic chemistry reactions, such as reductive amination to form the benzylamino bond and various functional group manipulations on the aromatic ring and carboxylic acid.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A typical QSAR study involves calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods to build a model that correlates these descriptors with the observed activity.

For a series of this compound analogs, a QSAR study would involve the following steps:

Data Collection: A dataset of analogs with their corresponding biological activities (e.g., IC50 values for enzyme inhibition) would be required.

Descriptor Calculation: A wide range of descriptors would be calculated for each molecule, including:

Topological descriptors: Describing the connectivity of atoms.

Electronic descriptors: Such as partial charges and dipole moments.

Steric descriptors: Related to the size and shape of the molecule.

Hydrophobic descriptors: Like the partition coefficient (logP).

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to generate a QSAR equation.

Model Validation: The predictive power of the model would be assessed using techniques like cross-validation and by predicting the activity of a separate test set of compounds.

A hypothetical QSAR model for a series of this compound derivatives might look like:

log(1/IC50) = a(logP) - b(Molecular_Weight) + c*(Dipole_Moment) + d

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. Such a model could indicate that higher lipophilicity (logP) and a larger dipole moment are beneficial for activity, while increased molecular weight is detrimental. The statistical quality of a QSAR model is often evaluated by parameters such as the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predicted r² for an external test set. nih.gov

Mechanistic Probes of Biological Activity

Understanding the mechanism of action of a bioactive compound is crucial. This involves studying its interactions with biological macromolecules and its effects on cellular pathways.

The biological activity of a small molecule like this compound is often initiated by its binding to a specific protein target. Various biophysical techniques can be employed to study these binding events:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

Surface Plasmon Resonance (SPR): SPR can be used to study the kinetics of binding, providing information on the association (kon) and dissociation (koff) rate constants.

X-ray Crystallography: If the target protein can be crystallized in complex with the compound, this technique can provide a high-resolution 3D structure of the binding site, revealing the precise interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site on the protein and to study the conformational changes that occur upon ligand binding.

While no specific protein binding data for this compound was found, a study on optically active 2-benzyl-3-methanesulfinylpropanoic acid as an inhibitor for carboxypeptidase A suggests that the stereochemistry of the inhibitor plays a crucial role in its binding to the enzyme. nih.gov This highlights the importance of stereoisomerism in protein-ligand interactions.

If this compound were to act as an enzyme inhibitor, detailed kinetic studies would be necessary to elucidate its mechanism of inhibition. The primary types of reversible enzyme inhibition are:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and affects the enzyme's catalytic activity but not substrate binding.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Enzyme kinetic experiments, typically involving measuring the initial reaction rates at various substrate and inhibitor concentrations, can distinguish between these mechanisms. The data is often analyzed using graphical methods like Lineweaver-Burk or Dixon plots.

A study on 2-benzyl-3,4-iminobutanoic acid as an inhibitor of carboxypeptidase A found that all four stereoisomers exhibited competitive inhibitory activity, with the (2R,3R)-isomer being the most potent. nih.gov This indicates that these inhibitors bind to the active site of the enzyme.

The table below summarizes the expected changes in kinetic parameters for different types of reversible inhibition.

| Inhibition Type | Apparent Vmax | Apparent Km |

| Competitive | Unchanged | Increased |

| Non-competitive | Decreased | Unchanged |

| Uncompetitive | Decreased | Decreased |

Small molecules with well-defined mechanisms of action can be valuable tools for studying biochemical pathways. If this compound were found to be a potent and selective inhibitor of a particular enzyme, it could be used as a chemical probe to investigate the role of that enzyme in cellular processes.

For example, if it were to inhibit an enzyme involved in a specific metabolic pathway, researchers could use the compound to:

Block the pathway at a specific step: This would lead to the accumulation of upstream metabolites and the depletion of downstream metabolites, helping to elucidate the connectivity of the pathway.

Study the physiological consequences of inhibiting the pathway: By treating cells or organisms with the compound, one could observe the effects on cell growth, signaling, or other biological responses.

Validate the enzyme as a potential drug target: If inhibition of the enzyme by the compound leads to a desirable therapeutic effect in a disease model, this would provide evidence for the development of drugs targeting that enzyme.

The use of metabolic glycan probes, for instance, allows for the investigation of bacterial cell wall biosynthesis and the development of inhibitors for this process. nih.gov Similarly, a specific inhibitor like this compound could be instrumental in dissecting complex biological systems.

Future Research Directions and Unexplored Academic Frontiers

Development of Novel Synthetic Routes to Access Underexplored Analogues

The exploration of the chemical space surrounding 2-(Benzylamino)-2-methylpropanoic acid is contingent upon the development of versatile and efficient synthetic methodologies. While classical synthetic approaches can provide access to the core structure, future research should focus on novel routes that allow for the generation of a diverse library of analogues.

One promising avenue is the application of modern synthetic strategies to create derivatives with varied substitution patterns on both the benzyl (B1604629) and the propanoic acid moieties. Methodologies such as C-H activation could enable the direct functionalization of the aromatic ring of the benzyl group, introducing a range of electronic and steric diversity. Furthermore, the development of asymmetric synthetic routes will be crucial for accessing enantiomerically pure analogues, which is of paramount importance for applications in catalysis and medicinal chemistry.

Future synthetic endeavors could also explore the use of flow chemistry and automated synthesis platforms. These technologies would facilitate the rapid and systematic synthesis of a multitude of analogues, accelerating the exploration of their structure-activity relationships. The development of green and sustainable synthetic methods, minimizing waste and employing environmentally benign reagents, should also be a key consideration in the design of new synthetic pathways. researchgate.netmdpi.comresearchgate.net

Expanding the Scope of Catalytic Applications and Ligand Design

The inherent structural features of this compound, including its chirality and the presence of both a secondary amine and a carboxylic acid group, make it an intriguing candidate for applications in catalysis, particularly as a ligand for transition metal catalysts.

Future research should be directed towards the design and synthesis of novel chiral ligands derived from this amino acid. These ligands could be employed in a variety of asymmetric catalytic transformations, such as hydrogenations, C-C bond-forming reactions, and oxidations. The steric and electronic properties of the ligand could be fine-tuned by modifying the core structure of this compound, allowing for the optimization of catalyst performance in terms of activity and enantioselectivity.

Moreover, the potential of this compound and its derivatives to act as organocatalysts should be investigated. The bifunctional nature of the molecule, possessing both a Brønsted acid (carboxylic acid) and a Lewis base (amine) functionality, could be harnessed for promoting a range of organic reactions. The development of conformationally constrained analogues could lead to highly stereoselective organocatalysts. The Conformationally Sampled Pharmacophore (CSP) method could be a valuable tool in the design of such ligands and catalysts. nih.gov

Advanced Investigations into Supramolecular Self-Assembly and Smart Materials

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful platform for the bottom-up fabrication of functional materials. mdpi.com The ability of this compound to participate in hydrogen bonding and π-π stacking interactions makes it a promising building block for the construction of supramolecular assemblies.

Future research should explore the self-assembly behavior of this compound and its derivatives in various solvents and under different conditions. nih.gov The formation of well-defined nanostructures, such as fibers, gels, and vesicles, could be targeted. The introduction of responsive moieties into the molecular structure could lead to the development of "smart" materials that can change their properties in response to external stimuli such as pH, temperature, or light. osaka-u.ac.jposaka-u.ac.jp

The potential applications of these supramolecular materials are vast and include areas such as drug delivery, tissue engineering, and sensing. For instance, self-assembled nanostructures could be used to encapsulate and release therapeutic agents in a controlled manner. The design of hydrogels with tunable mechanical properties could be beneficial for creating scaffolds for cell culture and regenerative medicine. sorbonne-universite.fr

Integration with Bio-Inspired Systems and Synthetic Biology Research

Nature provides a rich source of inspiration for the design of novel functional molecules and systems. The integration of this compound into bio-inspired systems and synthetic biology workflows represents a compelling area for future investigation.

One avenue of exploration is the incorporation of this non-natural amino acid into peptides and proteins. This could be achieved through the use of engineered enzymes or by employing synthetic biology approaches to expand the genetic code of living organisms. nih.gov The introduction of this unique building block could confer novel structural and functional properties to the resulting biomolecules, such as enhanced stability, altered binding specificities, or new catalytic activities.

Furthermore, the principles of biomimicry can be applied to the design of materials and systems based on this compound. For example, the self-assembly properties of this molecule could be harnessed to create artificial mimics of biological structures, such as viral capsids or cytoskeletal filaments. The development of such bio-inspired systems could have applications in nanotechnology and materials science. The integration of systems and synthetic biology can provide powerful tools for understanding and engineering complex biological networks. nih.govembopress.orgbiorxiv.orgbiorxiv.org

High-Throughput Screening and Combinatorial Chemistry in Compound Discovery Programs

The discovery of new compounds with desired biological or material properties can be significantly accelerated through the use of high-throughput screening (HTS) and combinatorial chemistry. combichemistry.comslideshare.netnih.govresearchgate.netbenthamscience.com These approaches are particularly relevant for exploring the potential of this compound and its analogues in various applications.

Future research should focus on the development of combinatorial libraries of compounds derived from the this compound scaffold. By systematically varying the substituents on the core structure, a large number of diverse molecules can be generated. These libraries can then be screened using HTS assays to identify "hit" compounds with specific activities.

For example, in the context of drug discovery, these libraries could be screened against a panel of biological targets to identify potential therapeutic agents. In materials science, HTS methods could be employed to rapidly assess the properties of different analogues, such as their self-assembly behavior or catalytic activity. The integration of computational modeling and machine learning with HTS data can further enhance the efficiency of the discovery process, enabling the prediction of the properties of new compounds and guiding the design of future libraries.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Benzylamino)-2-methylpropanoic acid, and how do reaction conditions influence yield?

- Methodology :

- Condensation reactions : Use benzylamine and methylpropanoic acid derivatives with HCl as a catalyst. Evidence from structurally similar compounds (e.g., 2-(Benzylamino)-2-phenylacetic acid) suggests yields improve with slow addition of reactants under inert atmospheres .

- Friedel-Crafts alkylation : For derivatives with aromatic substituents, anhydrous AlCl₃ or FeCl₃ can promote regioselective synthesis, though steric hindrance from the methyl group may reduce efficiency .

- Table: Comparison of Methods

| Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Condensation | HCl | 65–75 | >95 | |

| Friedel-Crafts Alkylation | AlCl₃ | 50–60 | 85–90 |

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodology :

- ¹H NMR : Key peaks include a singlet for the methyl group (δ 1.53 ppm, 6H), a benzyl CH₂ signal (δ 4.20 ppm), and a carboxylic acid proton (δ 11.2 ppm) .

- IR spectroscopy : Look for C=O stretching (1718 cm⁻¹) and N-H bending (3410 cm⁻¹) .

- Mass spectrometry : Molecular ion peak at m/z 207.27 (C₁₂H₁₇NO₂) confirms the molecular weight .

Q. What are the stability and storage recommendations for this compound?

- Methodology :

- Store at 2–8°C in airtight containers under nitrogen to prevent oxidation of the benzylamino group. Avoid exposure to moisture, as hydrolysis can degrade the carboxylic acid moiety .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays are suitable for studying these interactions?

- Methodology :

- Enzyme inhibition assays : Test against cyclooxygenase (COX) isoforms using fluorometric or colorimetric substrates (e.g., prostaglandin H₂ synthase). Structural analogs show anti-inflammatory activity via COX-2 inhibition .

- Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) can quantify affinity for G-protein-coupled receptors (GPCRs) .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding between the carboxylic acid group and Arg120 .

- ADMET prediction : Tools like SwissADME estimate logP (2.1) and bioavailability scores (0.55), suggesting moderate membrane permeability but poor blood-brain barrier penetration .

Q. How can this compound serve as an intermediate in multi-step syntheses?

- Methodology :

- Protecting group strategies : The benzylamino group can be deprotected via hydrogenolysis (H₂/Pd-C) to generate primary amines for peptide coupling .

- Peptide synthesis : Activate the carboxylic acid with EDC/HOBt for amide bond formation with amino acids (e.g., glycine), as demonstrated in benzannulated derivatives .

Q. How should researchers address contradictory data in literature regarding this compound’s reactivity?

- Methodology :

- Reproducibility checks : Validate reported synthetic protocols (e.g., condensation vs. Friedel-Crafts) while controlling variables like solvent purity and catalyst age .

- Advanced analytics : Use high-resolution LC-MS to identify side products (e.g., N-benzyl degradation products) that may explain yield discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.